4-(Phenylethynyl)benzaldehyde oxime

Catalog No.
S12797152
CAS No.
M.F
C15H11NO
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Phenylethynyl)benzaldehyde oxime

Product Name

4-(Phenylethynyl)benzaldehyde oxime

IUPAC Name

(NE)-N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C15H11NO/c17-16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12,17H/b16-12+

InChI Key

KXYAPNJEVXAHOP-FOWTUZBSSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NO

Isomeric SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)/C=N/O

4-(Phenylethynyl)benzaldehyde oxime is an organic compound classified as an aromatic aldehyde. It features a benzene ring, a carbon-oxygen double bond (aldehyde), and an oxime functional group, which is characterized by the presence of a hydroxylamine group attached to a carbon atom of the carbonyl. The molecular formula for this compound is C15H11NO, and its molecular weight is approximately 221.25 g/mol. This compound is notable for its diverse applications in organic synthesis, material science, and medicinal chemistry due to its unique structural features and reactivity profile .

  • Oxidation: The compound can be oxidized to form nitroso derivatives.
  • Reduction: The oxime group can be reduced to produce amine derivatives.
  • Electrophilic Substitution: The aromatic ring allows for electrophilic substitution reactions, enabling the introduction of various substituents.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
  • Substitution: Electrophilic substitution reactions often utilize reagents like bromine or nitric acid under acidic conditions .

Major Products

The major products resulting from these reactions include:

  • Oxidation: Formation of nitroso derivatives.
  • Reduction: Formation of amine derivatives.
  • Substitution: Halogenated or nitrated aromatic compounds.

Research has indicated that 4-(Phenylethynyl)benzaldehyde oxime possesses potential biological activities, particularly in antimicrobial and anticancer domains. The mechanism of action is thought to involve its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols. This reactivity may contribute to its therapeutic properties, although specific molecular targets and pathways remain under investigation .

Several synthetic routes have been developed for the preparation of 4-(Phenylethynyl)benzaldehyde oxime:

  • From Benzaldehyde: A common method involves the reaction of benzaldehyde with hydroxylamine in the presence of an acid catalyst to form the corresponding oxime.
  • Alkyne Coupling: The compound can also be synthesized through alkyne coupling reactions involving phenylethyne derivatives and appropriate coupling partners under controlled conditions.
  • Functional Group Transformations: Various functional group transformations can be employed to introduce the oxime group onto suitable precursors .

4-(Phenylethynyl)benzaldehyde oxime has a range of applications across different fields:

  • Organic Chemistry: It serves as a building block for synthesizing heterocyclic compounds and polymers.
  • Biological Research: Investigated for its potential in drug development due to its biological activities.
  • Material Science: Utilized in the production of advanced materials, particularly those requiring specific chemical functionalities .

The interaction studies involving 4-(Phenylethynyl)benzaldehyde oxime focus on its reactivity with various nucleophiles and potential biological targets. Its ability to form covalent bonds with amines and alcohols highlights its role as a reactive intermediate in synthetic pathways. Additionally, ongoing research aims to elucidate its interactions at the molecular level, particularly concerning its biological activity against specific pathogens or cancer cell lines .

Several compounds share structural similarities with 4-(Phenylethynyl)benzaldehyde oxime. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Phenylethynyl)benzaldehydeLacks the oxime groupLimited ability to form hydrogen bonds
4-(Phenylethynyl)acetophenoneContains an acetophenone moietyDifferent reactivity profile
4-FormyldiphenylacetyleneSimilar structure but lacks the oxime groupDifferent functional properties

Uniqueness

The uniqueness of 4-(Phenylethynyl)benzaldehyde oxime lies in the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities compared to its parent compound and other structurally similar compounds. This functional group enables a broader range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

221.084063974 g/mol

Monoisotopic Mass

221.084063974 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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